2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13462430
Molecular Formula: C16H23N3O
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O |
|---|---|
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 |
| Standard InChI Key | DTSKFXCOMNUXNM-UHFFFAOYSA-N |
| SMILES | C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN |
| Canonical SMILES | C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide is a tertiary amide featuring a pyrrolidine core substituted with benzyl and cyclopropyl groups. Its IUPAC name, 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide, reflects the presence of:
-
A pyrrolidine ring (C₄H₈N) at position 3
-
A benzyl group (C₆H₅CH₂) attached to the pyrrolidine nitrogen
-
A cyclopropyl moiety (C₃H₅) on the acetamide nitrogen
The compound’s stereochemistry is critical, as the (R)-configuration at the pyrrolidine C3 position influences its biological interactions . The SMILES notation NCC(=O)N([C@@H]1CCN(C1)Cc1ccccc1)C1CC1 explicitly defines its chiral centers and connectivity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O |
| Molecular Weight | 273.37 g/mol |
| CAS Number | 1353996-68-5 |
| Purity | Not explicitly reported |
Synthesis and Reaction Optimization
The synthesis of 2-amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide involves sequential functionalization of the pyrrolidine scaffold. While direct protocols are proprietary, analogous syntheses for related amides provide insight:
Key Synthetic Steps
-
Pyrrolidine Functionalization: Benzylation of pyrrolidin-3-amine via nucleophilic substitution using benzyl halides .
-
Amide Bond Formation: Coupling the modified pyrrolidine with cyclopropylamine derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt).
-
Amination: Introduction of the primary amine group at the acetamide’s α-position through nitrile reduction or Strecker synthesis.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 78–85% | |
| Amide Coupling | EDCI, HOBt, DCM, 0°C→RT | 65–72% | |
| Final Purification | Column chromatography (SiO₂) | >95% |
Notably, reaction temperatures exceeding 45°C risk epimerization at the pyrrolidine chiral center, necessitating strict thermal control.
Structural and Analytical Characterization
Advanced spectroscopic methods confirm the compound’s identity:
-
¹H/¹³C NMR: Distinct signals for the cyclopropyl methylene (δ 0.4–0.6 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).
-
Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 274.4, consistent with the molecular formula .
-
Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC), confirming >99% ee for the (R)-isomer .
Critical Insight: The cyclopropyl group’s ring strain enhances metabolic stability compared to linear alkyl substituents, a trait exploited in drug design.
Biological Activity and Mechanistic Hypotheses
While direct studies on 2-amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide are scarce, structurally related compounds exhibit:
-
Dopamine D₂ Receptor Modulation: N-substituted pyrrolidine amides show nanomolar affinity in radioligand assays.
-
MAO-B Inhibition: Cyclopropylamines irreversibly inhibit monoamine oxidase via covalent adduct formation.
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀/Ki |
|---|---|---|
| N-Cyclopropyl-pyrrolidinamide | D₂ Receptor | 12 nM |
| Benzyl-pyrrolidine carbamate | MAO-B | 8.3 µM |
These data suggest potential applications in neurological disorders, though the subject compound’s efficacy remains unvalidated.
Research Gaps and Future Directions
-
Pharmacokinetic Profiling: Absence of ADMET data (absorption, distribution, metabolism, excretion, toxicity) limits therapeutic assessment.
-
Target Deconvolution: High-throughput screening against kinase/GPCR panels could identify primary molecular targets.
-
Stereochemical Optimization: Evaluating (S)- vs. (R)-isomers may reveal enantiomer-specific bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume